2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 270.4142 g/mol. This compound is categorized within the class of piperidine derivatives, which are notable for their applications in pharmaceuticals and organic synthesis. The compound is recognized by its CAS number 2411462-37-6 and MDL number MFCD34187097, indicating its unique identification in chemical databases.
The synthesis of 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester can be approached through various methods involving the reaction of piperidine derivatives with tert-butyl esters. Typically, the synthetic pathway may include the following steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester features a piperidine ring substituted at positions 2 and 6 with two methyl groups each, and at position 4 with a methylamino group. The tert-butyl ester group is attached to the carboxylic acid functionality at position 1.
CC(C)(C)OC(=O)N(C)CC1CC(N(C)C)CC1.This structure indicates significant steric hindrance due to the bulky tert-butyl group, which may influence its reactivity and solubility.
The compound can participate in various chemical reactions typical for piperidine derivatives:
These reactions are crucial for modifying the compound for specific applications or for synthesizing related compounds.
The mechanism of action for 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester may involve interactions at specific biological targets due to its structural properties.
Data regarding specific biological assays would provide further insight into its mechanism of action.
Relevant data such as melting point and boiling point would further characterize its physical state under various conditions.
The scientific applications of 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester are diverse:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1